2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile
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Overview
Description
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile is a chemical compound with a molecular formula of C12H15N3O It is a derivative of pyridine and pyrrolidine, featuring a nitrile group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with 1-methyl-2-pyrrolidinemethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the pyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydride (NaH) or alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine and pyrrolidine derivatives.
Scientific Research Applications
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
- (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
- 2-(1-Methylhydrazinyl)pyridine
Uniqueness
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile is unique due to its specific combination of a pyridine ring with a nitrile group and a pyrrolidine moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile, with the CAS number 1896514-65-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structural characteristics, and relevant case studies.
- Molecular Formula : C12H15N3O
- Molecular Weight : 217.27 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxy group and a carbonitrile group, along with a 1-methylpyrrolidin-2-yl moiety.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets, particularly in cancer research and neuropharmacology.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown potent inhibitory effects on various kinases involved in cancer progression.
Compound | Target Protein | IC50 (nM) | Selectivity |
---|---|---|---|
Compound A | TrkB | 0.5 | High |
Compound B | ALK | 23 | Moderate |
Compound C | JAK2 | 23 | High |
These findings suggest that the structural features of this class of compounds contribute to their bioactivity against specific cancer targets, enhancing their potential as therapeutic agents.
Neuropharmacological Effects
The presence of the pyrrolidine moiety in the structure is significant for its interaction with neurotransmitter systems. Compounds containing similar structures have been studied for their effects on serotonin receptors and dopamine pathways, indicating potential uses in treating neurological disorders.
Case Studies
- Study on TrkB Inhibition : A study demonstrated that a compound structurally related to this compound effectively inhibited TrkB with an IC50 value of 0.5 nM. This inhibition was linked to reduced tumor growth in preclinical models, highlighting the compound's therapeutic potential in neuroblastoma treatment .
- In Vivo Efficacy : Another investigation assessed the efficacy of similar compounds in mouse models bearing tumors dependent on mutant JAK2 signaling. Treatment resulted in significant tumor regression and normalization of spleen and liver weights, indicating robust anticancer activity .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any drug candidate. Studies suggest that compounds like this compound possess favorable pharmacokinetic profiles, including:
- Oral Bioavailability : High oral bioavailability has been reported for similar compounds, making them suitable for oral administration.
- Metabolic Stability : Compounds exhibit good metabolic stability, which is essential for prolonged therapeutic action.
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-7-3-5-11(15)9-16-12-10(8-13)4-2-6-14-12/h2,4,6,11H,3,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGQKGINZNOBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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